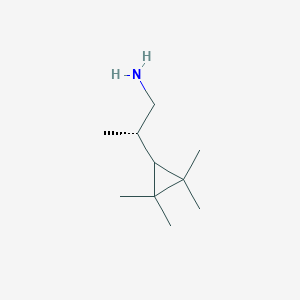
N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a thiazole derivative that has shown promise in various applications, including as an antibacterial agent and as a potential treatment for certain diseases.
Wirkmechanismus
The exact mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria, as well as by reducing inflammation and oxidative stress in certain disease states.
Biochemical and Physiological Effects:
Studies have shown that N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide can have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in certain disease states, as well as to inhibit the growth and replication of bacteria. Additionally, it has been shown to have potential as a treatment for cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide in lab experiments is its antibacterial activity, which can be useful in studying the effects of bacteria on various biological systems. Additionally, its potential as a treatment for certain diseases makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that effectively test its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease, as studies have shown that it can reduce oxidative stress and inflammation in the brain. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, the compound could be further studied for its potential use in other disease states, such as cancer and infectious diseases.
Synthesemethoden
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide involves the reaction of 2-(2,4-dimethylphenyl)acetic acid with thiosemicarbazide, followed by acetylation of the resulting thiosemicarbazone. The final product is obtained through the reaction of the acetylated thiosemicarbazone with acetic anhydride and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide has been studied for its potential use in scientific research, particularly in the areas of antibacterial activity and disease treatment. Research has shown that the compound exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have potential as a treatment for certain diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-9-5-6-13(10(2)7-9)8-14(20)18-16-17-11(3)15(21-16)12(4)19/h5-7H,8H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESBCPJSSXAZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)



![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)

![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)
![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)
